3-(Hydroxyamino)quinoxalin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Hydroxyamino)quinoxalin-2(1H)-one is a derivative of quinoxalin-2(1H)-one, a heterocyclic compound known for its diverse biological activities and chemical properties

Wirkmechanismus

Target of Action

Quinoxaline derivatives are known to interact with various biological targets, including enzymes and receptors, due to their diverse biological activities .

Mode of Action

For instance, some quinoxaline derivatives can bind to the bacterial ribosome, leading to inhibition of protein synthesis . Other quinoxaline derivatives have been shown to bind to and block certain receptors, thereby reducing specific biological activities .

Biochemical Pathways

For example, some quinoxaline derivatives can inhibit protein synthesis by binding to the bacterial ribosome . Other quinoxaline derivatives can affect the activity of certain receptors, thereby influencing the associated biochemical pathways .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Quinoxaline derivatives are known to have various biological activities, including antibacterial, antifungal, and anticancer activities .

Action Environment

For example, pH and temperature can affect the stability and efficacy of a compound .

Biochemische Analyse

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the steric hindrance of the substituents at different positions of the aromatic nucleus .

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner on the SMMC-7721 cell line .

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that it may act as a potential d-amino acid oxidase (DAAO) inhibitor .

Temporal Effects in Laboratory Settings

It has been suggested that it may have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It has been suggested that it may interact with various enzymes or cofactors .

Transport and Distribution

It has been suggested that it may interact with various transporters or binding proteins .

Subcellular Localization

It has been suggested that it may be directed to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyamino)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the C3 position. One common method is the direct C3-functionalization via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the transition from laboratory-scale synthesis to industrial production would likely involve optimizing reaction conditions to ensure scalability, cost-effectiveness, and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hydroxyamino)quinoxalin-2(1H)-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Substitution: N-hydroxyphthalimide esters derived from various carboxylic acids are suitable substrates for C3 alkylation.

Major Products

The major products formed from these reactions include azolated quinoxalin-2(1H)-ones and various C3-functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

3-(Hydroxyamino)quinoxalin-2(1H)-one has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxalin-2(1H)-one: The parent compound, known for its diverse biological activities.

3-Arylquinoxalin-2(1H)-ones: These derivatives are synthesized via Rh(iii)-catalyzed spiroannulation and have unique chemical properties.

Azolated Quinoxalin-2(1H)-ones: Formed via electro-oxidative C–H azolation, these compounds have distinct biological activities.

Uniqueness

3-(Hydroxyamino)quinoxalin-2(1H)-one is unique due to its hydroxyamino functional group at the C3 position, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-(Hydroxyamino)quinoxalin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by recent research findings and case studies.

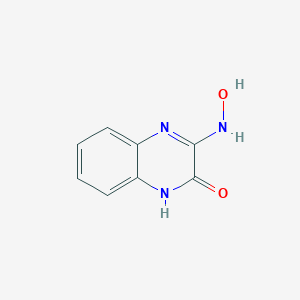

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

This structure features a quinoxaline core, which is known for its ability to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of quinoxaline compounds can inhibit the growth of various bacterial strains. For example, studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, showcasing potential as antimicrobial agents.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 20 |

| This compound | E. coli | 15 |

These findings suggest that modifications to the quinoxaline scaffold can enhance antibacterial efficacy, particularly through the introduction of electron-donating groups on the phenyl ring .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. A study involving colorectal cancer cell lines (HCT-116 and LoVo) reported that certain quinoxalinone derivatives exhibited cytotoxic effects through mechanisms such as inhibition of COX-2 and LDHA enzymes, which are implicated in cancer progression.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HCT-116 | 12 |

| This compound | LoVo | 10 |

The structure-activity relationship (SAR) analysis indicated that specific substituents on the quinoxaline ring significantly influence the compound's potency against cancer cells .

Enzymatic Inhibition

In addition to its antimicrobial and anticancer activities, this compound has been studied for its ability to inhibit key enzymes involved in inflammatory processes. For instance, it has shown promising results as a COX-2 inhibitor:

| Enzyme | Inhibition (%) at 100 µg/mL |

|---|---|

| COX-2 | 57.85 |

The inhibition efficiency was lower than that of standard drugs like diclofenac but indicates potential as a therapeutic agent in managing inflammation-related disorders .

Case Studies

Several case studies highlight the biological activity of quinoxaline derivatives:

- Antimicrobial Efficacy : A study tested various quinoxaline derivatives against clinical isolates of bacteria, demonstrating that certain modifications led to enhanced activity against resistant strains.

- Cytotoxicity in Cancer Models : Research involving animal models showed that treatment with quinoxaline derivatives resulted in reduced tumor size and improved survival rates, underscoring their potential as anticancer agents.

Eigenschaften

IUPAC Name |

3-(hydroxyamino)-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8-7(11-13)9-5-3-1-2-4-6(5)10-8/h1-4,13H,(H,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOJIECBMCIOPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.